molecular formula C20H26ClN3O3S B3222822 6-Ethyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215617-34-7

6-Ethyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3222822
CAS No.: 1215617-34-7
M. Wt: 424 g/mol
InChI Key: FNQXSIKGNXLAEB-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[2,3-c]pyridine core with a 6-ethyl substituent, a 4-isopropoxybenzamido group at position 2, and a carboxamide moiety at position 3. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

6-ethyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S.ClH/c1-4-23-10-9-15-16(11-23)27-20(17(15)18(21)24)22-19(25)13-5-7-14(8-6-13)26-12(2)3;/h5-8,12H,4,9-11H2,1-3H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQXSIKGNXLAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Compound Name Core Structure Substituents (Position) Key Functional Implications References
Target Compound Thieno[2,3-c]pyridine 6-Ethyl, 2-(4-isopropoxybenzamido), 3-carboxamide Enhanced solubility (HCl salt); potential allosteric modulation of adenosine receptors
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Thieno[2,3-c]pyridine 6-Isopropyl, 2-(4-phenoxybenzamido), 3-ethyl carboxylate Reduced solubility (ester vs. carboxamide); phenoxy group may alter lipophilicity
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) Thiophene 4,5-Dimethyl, 3-(trifluoromethyl)benzoyl Optimal adenosine A1 receptor allosteric enhancement; high enhancement-to-antagonism ratio
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 6-Boc-protected amine, 3-ethyl carboxylate Boc group may hinder receptor binding; ester reduces metabolic stability vs. carboxamide

Key Research Findings

  • Substituent Effects on Receptor Binding: 6-Position Alkyl Groups: The target compound’s 6-ethyl group aligns with ’s finding that alkyl substituents (e.g., methyl, ethyl) at analogous positions enhance allosteric modulation of adenosine A1 receptors. However, isopropyl (in ’s compound) may introduce steric hindrance, reducing efficacy . Benzamido Substituents: The 4-isopropoxy group in the target compound increases steric bulk compared to 4-phenoxy () or 3-(trifluoromethyl) (PD 81,723). While PD 81,723’s trifluoromethyl group maximizes receptor enhancement, isopropoxy may improve selectivity for non-adenosine targets . Carboxamide vs. Ester: The target’s 3-carboxamide likely enhances metabolic stability compared to esters (e.g., and ), which are prone to hydrolysis .
  • Activity Profiles: PD 81,723 () exhibits a 1000-fold variability in enhancement-to-antagonism ratios depending on substituents. The target compound’s carboxamide and ethyl groups may similarly balance allosteric enhancement and competitive antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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